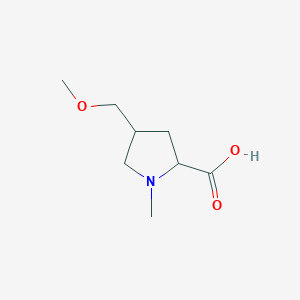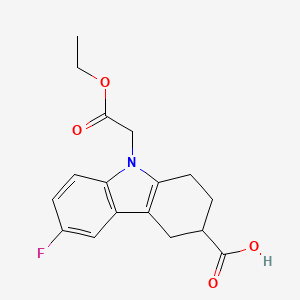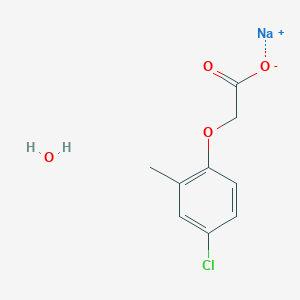
MCPA (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MCPA (sodium), also known as sodium (4-chloro-2-methylphenoxy)acetate, is a widely used herbicide belonging to the phenoxyacetic acid family. It is primarily used for the selective control of broadleaf weeds in cereal crops and pastures. The compound acts as a synthetic auxin, mimicking natural plant hormones to disrupt the growth of targeted weeds .
准备方法
Synthetic Routes and Reaction Conditions
MCPA (sodium) is synthesized from 2-methyl-4-chlorophenol through a reaction with chloroacetic acid in the presence of a base. The reaction proceeds as follows: [ \text{2-methyl-4-chlorophenol} + \text{ClCH}_2\text{CO}_2\text{H} + \text{base} \rightarrow \text{MCPA} + \text{base·HCl} ] The resulting MCPA is then neutralized with sodium hydroxide to form MCPA (sodium) .
Industrial Production Methods
Industrial production of MCPA (sodium) involves large-scale synthesis using the same basic reaction. The process includes the following steps:
Reaction: 2-methyl-4-chlorophenol is reacted with chloroacetic acid in the presence of a base.
Neutralization: The resulting MCPA is neutralized with sodium hydroxide.
Purification: The product is purified through crystallization and filtration to obtain high-purity MCPA (sodium).
化学反应分析
Types of Reactions
MCPA (sodium) undergoes several types of chemical reactions, including:
Oxidation: MCPA (sodium) can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert MCPA (sodium) to its corresponding alcohol.
Substitution: MCPA (sodium) can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used.
Major Products Formed
Oxidation: Oxidation of MCPA (sodium) can produce carboxylic acids and ketones.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions result in the formation of various substituted phenoxyacetic acids.
科学研究应用
MCPA (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide behavior and environmental fate.
Biology: Investigated for its effects on plant physiology and microbial activity in soil.
Medicine: Studied for its potential endocrine-disrupting effects and toxicity.
Industry: Employed in agricultural practices for weed control, enhancing crop yields
作用机制
MCPA (sodium) acts by mimicking the action of the plant growth hormone auxin. It is absorbed through the leaves and translocated to the meristems of the plant, where it induces uncontrolled growth, leading to the death of susceptible plants. The compound interferes with protein synthesis, cell division, and overall plant growth .
相似化合物的比较
MCPA (sodium) is similar to other phenoxyacetic acid herbicides, such as:
2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide with similar mode of action but different chemical structure.
2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Previously used herbicide with a broader spectrum of activity but now banned in many countries due to toxicity concerns.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid herbicide with a similar mode of action but different chemical structure
MCPA (sodium) is unique in its selective action against broadleaf weeds while being safe for cereal crops, making it a valuable tool in agricultural weed management .
属性
分子式 |
C9H10ClNaO4 |
|---|---|
分子量 |
240.61 g/mol |
IUPAC 名称 |
sodium;2-(4-chloro-2-methylphenoxy)acetate;hydrate |
InChI |
InChI=1S/C9H9ClO3.Na.H2O/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;;/h2-4H,5H2,1H3,(H,11,12);;1H2/q;+1;/p-1 |
InChI 键 |
WRISJTKXJRZMDB-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


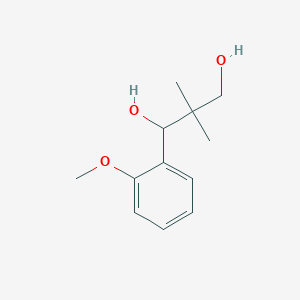
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14796579.png)
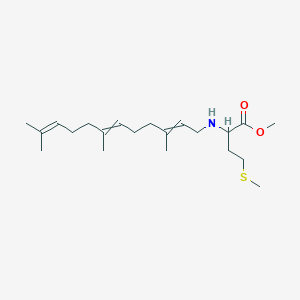
![1-[(3-Propyl-1,2-oxazol-5-yl)methyl]piperazine](/img/structure/B14796598.png)
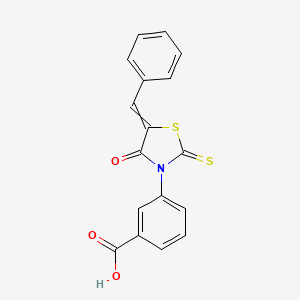
![1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol](/img/structure/B14796603.png)
![(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid](/img/structure/B14796604.png)
![2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14796605.png)
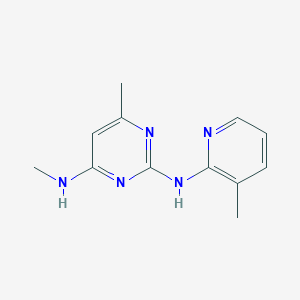
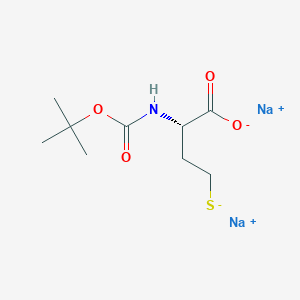
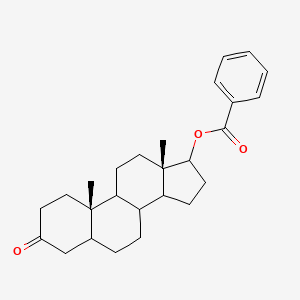
![1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid](/img/structure/B14796622.png)
